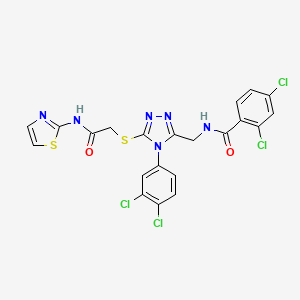
2,4-dichloro-N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,4-dichloro-N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide” is a research chemical1. It has a molecular formula of C21H14Cl4N6O2S2 and a molecular weight of 588.31.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound1.
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found1.
Chemical Reactions Analysis
There’s no available information on the chemical reactions involving this compound1.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the sources I found1.
Scientific Research Applications
Antiallergy Activity
A study conducted by Hargrave, Hess, and Oliver (1983) explored the antiallergy activity of a series of N-(4-substituted-thiazolyl)oxamic acid derivatives, which share structural similarities with 2,4-dichloro-N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide. These compounds were found to exhibit significant antiallergy effects in the rat PCA model, showcasing their potential as orally active antiallergy agents. The research highlights the importance of the thiazolyl moiety in contributing to the antiallergy activity of these compounds, indicating a promising area for further exploration in the development of antiallergy drugs Hargrave et al., 1983.
Anticancer Evaluation
In a 2021 study by Ravinaik and colleagues, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which share structural characteristics with the chemical , were designed, synthesized, and evaluated for their anticancer activity. The study reported moderate to excellent anticancer activity against various cancer cell lines, suggesting the potential utility of these compounds in cancer therapy. This underscores the relevance of the thiazolyl and oxadiazolyl moieties in contributing to the anticancer properties of these compounds, which could be leveraged in the design of new anticancer drugs Ravinaik et al., 2021.
Antimicrobial Agents
Desai, Shihora, and Moradia (2007) conducted research on new quinazolines as potential antimicrobial agents. These compounds, related in structure to 2,4-dichloro-N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide, were tested against various bacterial and fungal strains. The study found that the synthesized compounds exhibited antibacterial and antifungal activities, highlighting the potential of such compounds in the development of new antimicrobial agents. This research emphasizes the importance of the structural framework in enhancing the antimicrobial efficacy of these compounds Desai et al., 2007.
Safety And Hazards
Future Directions
There’s no available information on the future directions of this compound1.
Relevant Papers
I couldn’t find any relevant papers on this compound1.
properties
IUPAC Name |
2,4-dichloro-N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl4N6O2S2/c22-11-1-3-13(15(24)7-11)19(33)27-9-17-29-30-21(31(17)12-2-4-14(23)16(25)8-12)35-10-18(32)28-20-26-5-6-34-20/h1-8H,9-10H2,(H,27,33)(H,26,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTCXVWYTJHQDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl4N6O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

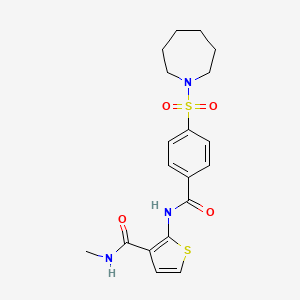
![(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2388562.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2388563.png)
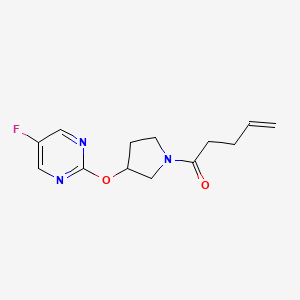
![1-[(4-Chloro-3-nitropyrazolyl)methoxy]-2-fluorobenzene](/img/structure/B2388568.png)
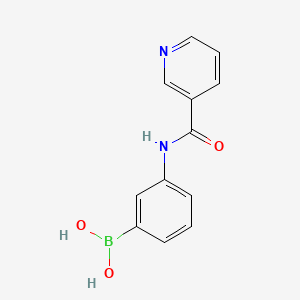
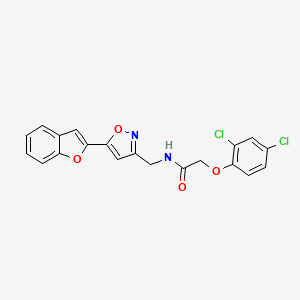

![Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2388575.png)
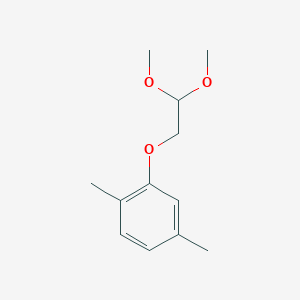
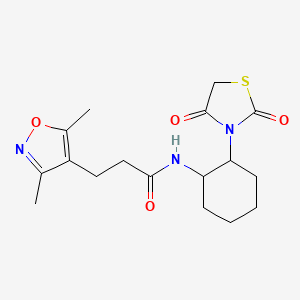
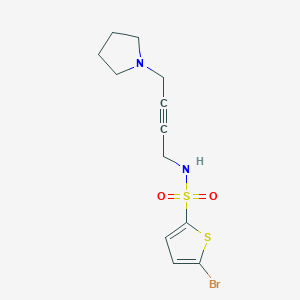
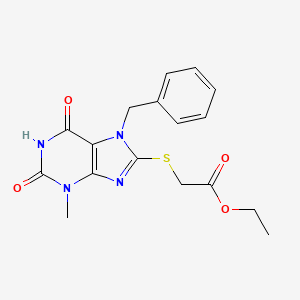
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2388581.png)